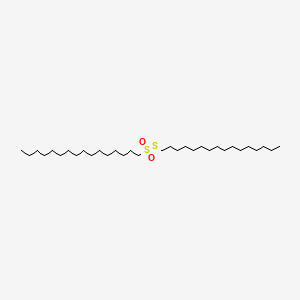
S-Hexadecyl hexadecanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Hexadecyl hexadecanethiosulfonate is a chemical compound with the molecular formula C32H66O2S2. It is a member of the sulfonate esters family, characterized by the presence of a sulfonate group attached to a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Hexadecyl hexadecanethiosulfonate typically involves the reaction of hexadecanethiol with hexadecanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the thiol group of hexadecanethiol attacks the sulfonyl chloride, resulting in the formation of the thiosulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
S-Hexadecyl hexadecanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the thiosulfonate group to thiol or sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Applications De Recherche Scientifique
S-Hexadecyl hexadecanethiosulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of S-Hexadecyl hexadecanethiosulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic alkyl chains with the oil phase and its hydrophilic sulfonate groups with the water phase. This property makes it effective in emulsifying and stabilizing mixtures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanethiol: A thiol compound with similar alkyl chain length but lacks the sulfonate group.
Hexadecylbenzene sulfonate: Contains a benzene ring in addition to the sulfonate group, offering different surfactant properties.
Hexadecyl o-xylene sulfonate: Similar structure but with an o-xylene ring, affecting its surface activity.
Uniqueness
S-Hexadecyl hexadecanethiosulfonate is unique due to its combination of a long alkyl chain and a thiosulfonate group, providing distinct surfactant properties that are useful in various applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial settings.
Propriétés
Numéro CAS |
7559-44-6 |
|---|---|
Formule moléculaire |
C32H66O2S2 |
Poids moléculaire |
547.0 g/mol |
Nom IUPAC |
1-hexadecylsulfonylsulfanylhexadecane |
InChI |
InChI=1S/C32H66O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-36(33,34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
GIYYIWBIWXYPIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSS(=O)(=O)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


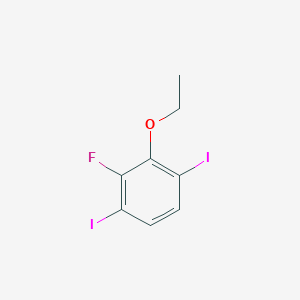
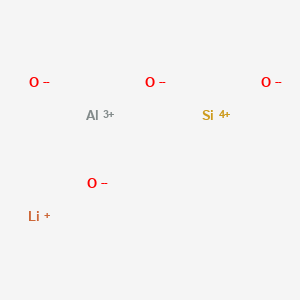
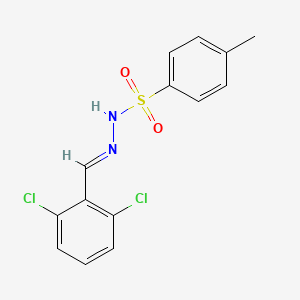
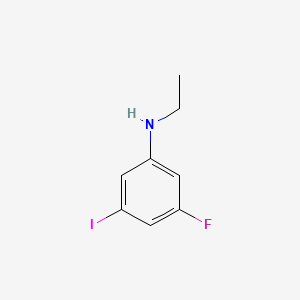
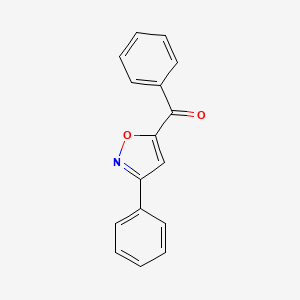
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14762233.png)
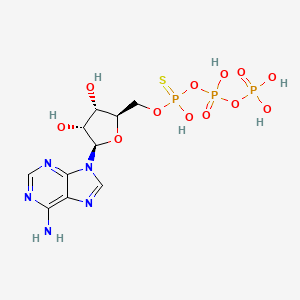
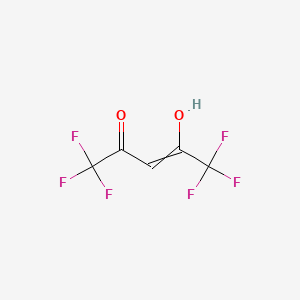
![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
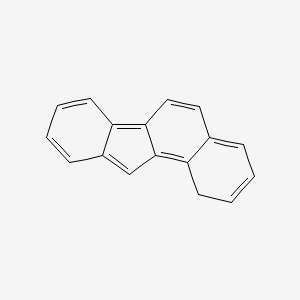
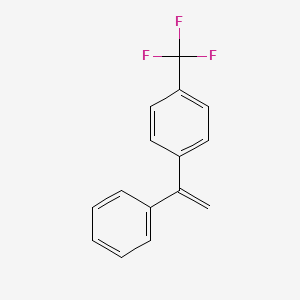
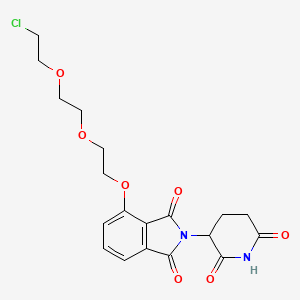
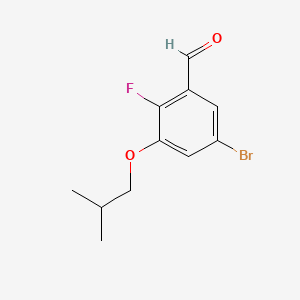
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
